Product packaging for 5-iodo-1H-indazole-3-carbonitrile(Cat. No.:CAS No. 885278-27-3)

5-iodo-1H-indazole-3-carbonitrile

Cat. No.: B1613712
CAS No.: 885278-27-3
M. Wt: 269.04 g/mol
InChI Key: URWUCPSDBLQGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indazole Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

Indazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has led to their incorporation into a wide array of therapeutic agents. researchgate.netpnrjournal.com The unique chemical properties and tautomeric forms of the indazole ring make it a versatile building block in the synthesis of various other heterocyclic compounds. researchgate.net

The significance of the indazole scaffold is underscored by its presence in numerous commercially available drugs and clinical candidates. nih.govresearchgate.net These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.govresearchgate.net For instance, drugs like Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole core, highlighting its therapeutic potential. nih.gov

In organic synthesis, the indazole ring serves as a valuable precursor for creating more complex molecules. researchgate.net Various synthetic methodologies have been developed to construct and functionalize the indazole nucleus, allowing chemists to tailor its structure to achieve desired biological activities. nih.govorganic-chemistry.org

Contextualization of Halogenated and Cyano-Substituted Indazoles in Drug Discovery

The introduction of halogen atoms and cyano groups onto the indazole scaffold can significantly influence a molecule's properties. Halogens, such as iodine, can alter the electronic and lipophilic characteristics of a compound, which can, in turn, affect its binding affinity to biological targets and its metabolic stability. rsc.orgnih.govdntb.gov.ua The synthesis of halogenated indazoles is a key step in the production of several bioactive compounds. rsc.org

The cyano group, a carbon atom triple-bonded to a nitrogen atom, is another important functional group in drug design. Its inclusion can impact a molecule's polarity, hydrogen bonding capabilities, and metabolic profile. The synthesis of cyano-substituted indazoles has been a subject of interest, particularly in the development of inhibitors for enzymes like phosphodiesterase type IV (PDE4). google.comgoogle.com

The combination of both a halogen and a cyano group on an indazole ring, as seen in 5-iodo-1H-indazole-3-carbonitrile, presents a unique set of properties that can be exploited in the design of novel therapeutic agents.

Overview of Research Trajectories Pertaining to this compound

While extensive research exists on the broader class of indazole derivatives, the specific research trajectory for this compound is more focused. Available data primarily situates this compound as a chemical intermediate or a building block in the synthesis of more complex molecules. Its structural features, namely the iodo and cyano groups, make it a valuable precursor for introducing specific functionalities into a target molecule.

For instance, the iodo group at the 5-position can serve as a handle for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The nitrile group at the 3-position can be chemically transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility.

While direct and extensive biological studies on this compound itself are not widely published in the primary literature, its importance lies in its potential as a key starting material for the discovery of new drugs. Researchers in academic and industrial settings utilize such compounds to explore the structure-activity relationships of more elaborate molecules.

Interactive Data Table: Properties of Indazole and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
IndazoleC₇H₆N₂118.14Parent heterocyclic compound. wikipedia.org
1H-Indazole-3-carbonitrileC₈H₅N₃143.15Contains a nitrile group at the 3-position. nih.gov
5-Iodo-1H-indazole-3-carboxylic acidC₈H₅IN₂O₂287.94Features an iodo group and a carboxylic acid. uni.lu
3-Iodo-1H-indazole-6-carbonitrileC₈H₄IN₃268.94Isomer with iodo and cyano groups at different positions. sigmaaldrich.comuni.lu
6-Nitro-1H-indazoleC₇H₅N₃O₂-Precursor for synthesizing aminoindazole derivatives. nih.govhymasynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4IN3 B1613712 5-iodo-1H-indazole-3-carbonitrile CAS No. 885278-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWUCPSDBLQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646462
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-27-3
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Iodo 1h Indazole 3 Carbonitrile and Its Derivatives

Strategic Approaches to the Indazole Nucleus Constructionbenthamdirect.comorganic-chemistry.org

The construction of the indazole core is a fundamental step in the synthesis of 5-iodo-1H-indazole-3-carbonitrile. benthamdirect.comorganic-chemistry.org Various methods have been developed, often involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. organic-chemistry.org These strategies can be broadly categorized, with recent advancements focusing on transition-metal-catalyzed and green chemistry approaches. benthamdirect.com

Direct Iodination Strategies at Position 5 (e.g., from 5-aminoindazole)

A common and direct method for introducing an iodine atom at the 5-position of the indazole ring involves the diazotization of a 5-aminoindazole (B92378) precursor, followed by a Sandmeyer-type reaction. chemicalbook.comgoogle.com This classical yet effective approach utilizes sodium nitrite (B80452) in an acidic medium to generate the diazonium salt, which is then treated with a source of iodide, such as potassium iodide, to yield the 5-iodoindazole. chemicalbook.comgoogle.com

For instance, 5-aminoindazole can be suspended in an aqueous acidic solution and cooled to low temperatures. chemicalbook.com The dropwise addition of a sodium nitrite solution converts the amino group into a diazonium salt. chemicalbook.com Subsequent addition of a potassium iodide solution introduces the iodo group at the 5-position. chemicalbook.com

Table 1: Example of Direct Iodination of 5-Aminoindazole chemicalbook.com

Starting MaterialReagentsKey StepsProduct
5-Aminoindazole1. HCl, NaNO22. KIDiazotization followed by iodination5-Iodo-1H-indazole

This method is advantageous due to the ready availability of the starting 5-aminoindazole. nist.govsigmaaldrich.comnih.gov

Cyanation Methods for Carbonitrile Group Introduction at Position 3 (e.g., from 3-iodo-1H-indazole)orgsyn.orgrsc.org

The introduction of the carbonitrile group at the C3 position is another critical transformation. A prevalent method is the palladium-catalyzed cyanation of a 3-halo-1H-indazole, typically 3-iodo-1H-indazole. orgsyn.orgrsc.org This reaction has seen significant development, moving towards the use of less toxic cyanide sources and more efficient catalytic systems. rsc.orgresearchgate.net

Historically, highly toxic reagents like potassium cyanide and sodium cyanide were used. orgsyn.org However, modern protocols often employ zinc cyanide or potassium ferrocyanide, which are considered safer alternatives. orgsyn.orgresearchgate.net The use of potassium ferrocyanide is particularly noteworthy as it is a non-toxic and robust cyanide source applicable to a wide range of substrates. orgsyn.orgresearchgate.net

A typical procedure involves reacting 3-iodo-1H-indazole with a cyanide source in the presence of a palladium catalyst and a suitable ligand. orgsyn.org The choice of ligand, such as Xantphos, is crucial for the reaction's efficiency. orgsyn.org

Table 2: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole orgsyn.org

Starting MaterialCyanide SourceCatalyst SystemProduct
3-Iodo-1H-indazoleK4[Fe(CN)6]·3H2O[PdCl(C3H5)]2 / Xantphos1H-Indazole-3-carbonitrile

This method provides a direct route to the indazole-3-carbonitrile core, which can then be further functionalized. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis and Functionalizationlibretexts.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and subsequent functionalization of the this compound scaffold. libretexts.orgyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions on Indazole Derivativesnih.govrsc.orgnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds. nih.govrsc.orgnih.govrsc.org In the context of this compound, the iodo group at the C5 position serves as an excellent handle for introducing various aryl and heteroaryl substituents. nih.govrsc.org This reaction typically involves the coupling of the iodo-indazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. nih.govrsc.org For instance, catalysts like PdCl2(dppf) or Pd(PPh3)4 have been successfully employed. rsc.orgresearchgate.net The reaction is tolerant of a wide range of functional groups, making it a highly valuable tool for creating libraries of substituted indazole derivatives. nih.govnih.gov

Table 3: Representative Suzuki-Miyaura Coupling of Indazole Derivatives nih.govrsc.org

Indazole SubstrateCoupling PartnerCatalyst SystemProduct
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPdCl2(PPh3)2 / K2CO37-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole
Bromo-indazole carboxamideVarious organoboronic acidsPdCl2(dppf)·DCM / K2CO3Aryl-substituted indazole carboxamides

Cyanation Reactions Utilizing Transition Metal Catalysts for Indazole Carbonitrilesorgsyn.orgrsc.org

As previously mentioned, transition metal-catalyzed cyanation is a key method for introducing the carbonitrile group. orgsyn.orgrsc.org Palladium remains the most extensively studied metal for this transformation due to its high catalytic efficiency and broad functional group compatibility. rsc.org The development of these reactions has been driven by the need for milder conditions and the use of less toxic cyanide sources. rsc.orgresearchgate.net

Recent advancements have focused on optimizing catalyst systems, including the use of specific ligands that enhance catalyst performance and stability. rsc.org These methods are not only applicable to the synthesis of the parent 1H-indazole-3-carbonitrile but can also be used for the cyanation of various substituted indazole halides. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for Indazole Derivativesbenthamdirect.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for indazole derivatives. benthamdirect.com This involves the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. acs.orgnih.govyoutube.com

Recent research has explored the use of greener solvents like polyethylene (B3416737) glycol (PEG) and water for indazole synthesis. acs.orgnih.govyoutube.com For example, a one-pot, three-component synthesis of 2H-indazoles has been developed using copper oxide nanoparticles as a catalyst in PEG-400 as a green solvent. acs.orgnih.gov This approach avoids the use of hazardous organic solvents and allows for catalyst recycling. acs.orgnih.gov

Furthermore, efforts are being made to develop catalytic systems that operate under milder conditions and with lower catalyst loadings, which aligns with the principles of atom economy and energy efficiency. youtube.com The use of heterogeneous catalysts is also a key aspect of green chemistry, as it simplifies product purification and allows for the recovery and reuse of the catalyst. acs.orgnih.gov The development of sustainable synthetic methodologies is crucial for the environmentally responsible production of valuable chemical compounds like this compound and its derivatives. benthamdirect.com

Novel Synthetic Pathways to 1H-Indazole-3-carbonitrile and Related Compounds

The synthesis of 1H-indazole-3-carbonitrile and its substituted derivatives is a focal point of contemporary chemical research, driven by the utility of these scaffolds in medicinal chemistry. Modern synthetic strategies have moved towards more efficient, safer, and scalable methods, with a particular emphasis on palladium-catalyzed cross-coupling reactions.

A significant advancement in this area is the palladium-catalyzed cyanation of 3-iodo-1H-indazole to produce 1H-indazole-3-carbonitrile. orgsyn.org This method represents a substantial improvement over historical approaches that often required harsh conditions and highly toxic cyanide sources. Historically, reagents like potassium cyanide (KCN) and zinc cyanide (Zn(CN)2) were common, but their toxicity and the demanding reaction conditions (e.g., temperatures of 140–150 °C in DMF) hindered their large-scale application. orgsyn.orgnih.gov

Recent methodologies have successfully employed potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), a non-toxic and stable cyanide source, to overcome these limitations. orgsyn.orgnih.gov This updated protocol allows for the efficient synthesis of 1H-indazole-3-carbonitrile in excellent yield and purity. orgsyn.org The reaction is typically carried out in a dimethylacetamide (DMAc) and water solvent system, using a palladium catalyst and a specialized ligand such as Xantphos. orgsyn.org This approach has proven to be robust and applicable to a variety of substrates, including challenging heteroaromatics. nih.gov

The synthesis of the key intermediate, 3-iodo-1H-indazole, can be achieved by treating indazole with iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itmdpi.com This halogenation is a critical step for subsequent functionalization via cross-coupling reactions. chim.it

Detailed findings for the palladium-catalyzed synthesis of 1H-indazole-3-carbonitrile are presented below.

Table 1: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

Reagent Role Amount
3-Iodo-1H-indazole Starting Material 1 equiv
Potassium Ferrocyanide Cyanide Source 0.5 equiv
[PdCl(C₃H₅)]₂ Catalyst Varies
Xantphos Ligand Varies
Dimethylacetamide (DMAc) Solvent -
Water Co-solvent -
Conditions
Temperature 95 °C
Result
Product 1H-indazole-3-carbonitrile
Yield 96%

Data sourced from Organic Syntheses, 2020, 97, 314-326. orgsyn.org

Other novel pathways to the indazole core include the reaction of substituted 2-halobenzonitriles with hydrazine. nih.gov For instance, 2-fluorobenzonitriles are commonly used precursors for 3-aminoindazoles, which can be further modified. nih.gov Additionally, [3+2] cycloaddition reactions involving in-situ generated benzyne (B1209423) and diazo compounds offer a rapid route to substituted 1H-indazoles. nih.govorgsyn.org These diverse synthetic strategies provide access to a wide array of functionalized indazoles, which are precursors for compounds like this compound. The synthesis of the 5-iodo substituted precursor can be accomplished via a Sandmeyer-type reaction starting from 5-aminoindazole. chemicalbook.com

Applications of the 5 Iodo 1h Indazole 3 Carbonitrile Scaffold in Medicinal Chemistry

Design and Synthesis of Novel 5-Iodo-1H-indazole-3-carbonitrile Derivatives as Bioactive Agents

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The carbon-iodine bond at the 5-position is an ideal anchor for transition metal-catalyzed cross-coupling reactions, while the nitrile group at the 3-position can be converted into a variety of other functional groups.

The C5-iodo group is particularly amenable to palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions enable the direct attachment of diverse aryl, heteroaryl, or alkyl groups, which is a critical step in building molecular complexity and exploring structure-activity relationships (SAR). For instance, a Suzuki coupling can introduce a substituted phenyl ring, while a Sonogashira coupling can append an alkyne-containing fragment, which can be further modified.

Simultaneously, the C3-nitrile group serves as a versatile precursor. It can be:

Hydrolyzed to form a carboxylic acid or an amide, introducing hydrogen-bonding capabilities.

Reduced to an aminomethyl group, providing a basic center for salt formation or further derivatization.

Converted into a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

This dual reactivity allows for the creation of extensive compound libraries from a single, advanced intermediate. For example, researchers can generate a series of C5-arylated indazoles and then, for each of these, create a subset of molecules with different C3-functionalities, rapidly expanding the pool of drug candidates for biological screening. Research on related indazole derivatives has shown that such modifications can lead to potent anticancer agents.

Table 1: Synthetic Strategies for Derivatization of the this compound Scaffold This table presents conceptual synthetic pathways based on established chemical reactions for the functional groups present on the scaffold.

Starting Scaffold Reaction Type (at C5-Iodo) Reagent Example Resulting C5-Substituent Potential C3-Nitrile Transformation Target Biological Activity
This compound Suzuki Coupling Phenylboronic acid Phenyl Hydrolysis to Carboxylic Acid Kinase Inhibition
This compound Sonogashira Coupling Ethynyltrimethylsilane Ethynyl Reduction to Amine Anticancer
This compound Buchwald-Hartwig Amination Aniline Phenylamino Conversion to Tetrazole Anti-inflammatory

Role as a Privileged Scaffold in Drug Discovery and Development Programs

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, making it a recurring motif in successful drug molecules. researchgate.net The broad spectrum of biological activities reported for indazole derivatives—including anticancer, anti-inflammatory, antibacterial, and antiarrhythmic effects—validates its privileged status. nih.govresearchgate.net Marketed drugs such as the anticancer agents Pazopanib and Entrectinib feature the indazole core, underscoring its clinical and commercial importance. nih.govresearchgate.net

The this compound building block is a powerful tool for leveraging the potential of this privileged scaffold. Its pre-functionalized nature allows drug discovery programs to bypass several early-stage synthetic steps. The ability to readily diversify the scaffold at the C5 and C3 positions (and also at the N1 position) enables the rapid generation of focused compound libraries. This is essential for high-throughput screening campaigns aimed at identifying initial "hit" compounds and for subsequent lead optimization efforts. The stability and predictable reactivity of intermediates like this compound make them ideal for constructing diverse molecular architectures designed to interact with specific biological targets like protein kinases, G-protein coupled receptors, and enzymes. chemimpex.com

Molecular Hybridization Strategies Incorporating the this compound Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive structural units) into a single hybrid molecule. nih.govresearchgate.net The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a dual mechanism of action. The this compound scaffold is exceptionally well-suited for this approach.

The C5-iodo position acts as a versatile chemical handle for attaching other known bioactive moieties. For example, using a "click chemistry" approach like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a palladium-catalyzed cross-coupling reaction, the indazole core can be hybridized with other heterocyclic systems known for their own biological activities, such as triazoles, benzimidazoles, or pyrimidines. nih.govnih.govrsc.org

A common strategy involves synthesizing an azide (B81097) or alkyne derivative of a second pharmacophore and coupling it to a correspondingly functionalized indazole. This has been effectively used to create novel anticancer and antimicrobial agents. nih.govnih.gov The rationale is that the resulting hybrid molecule may benefit from the combined properties of its constituent parts, potentially binding to its target with higher affinity or interacting with multiple targets simultaneously. For example, a research strategy could involve coupling a fragment known to confer solubility and favorable pharmacokinetics to the indazole core, which provides the primary binding interactions with a target enzyme.

Lead Optimization and Derivatization for Enhanced Pharmacological Profiles

Once an initial "hit" compound is identified from a screening campaign, the next critical phase is lead optimization. This process involves systematically modifying the structure of the hit compound to improve its pharmacological profile, including potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties. nih.gov The this compound scaffold provides a robust platform for such detailed optimization.

Starting with a hypothetical lead compound derived from this scaffold, medicinal chemists can perform systematic derivatization at its three main modification sites:

C5-Position: By synthesizing a matrix of analogs with different substituents at the 5-position (e.g., via Suzuki coupling with a variety of boronic acids), chemists can precisely probe the effects of sterics and electronics on target binding.

C3-Position: The nitrile group can be converted into a small library of functional groups (amide, acid, amine, tetrazole) to fine-tune properties like solubility and hydrogen bonding interactions with the target protein.

This iterative process of design, synthesis, and testing allows for the refinement of a lead compound into a clinical candidate. For example, studies on 1H-indazol-3-amine derivatives have shown that introducing specific fluorinated phenyl groups can dramatically enhance inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Table 2: Hypothetical Lead Optimization of a Kinase Inhibitor Derived from this compound This table illustrates a conceptual optimization process where systematic modifications to a lead compound result in enhanced potency.

Compound ID C5-Substituent (via Suzuki Coupling) C3-Group (from Nitrile) N1-Substituent Kinase IC₅₀ (nM)
Lead-01 Phenyl Nitrile H 850
Opt-02 4-Fluorophenyl Nitrile H 420
Opt-03 4-Fluorophenyl Amide H 150
Opt-04 3,4-Difluorophenyl Amide H 75

| Opt-05 | 3,4-Difluorophenyl | Amide | Methyl | 15 |

Pharmacological Evaluation and Biological Activity Spectrum of 5 Iodo 1h Indazole 3 Carbonitrile Derivatives

Antineoplastic and Anticancer Activities

Derivatives of the indazole scaffold are well-represented among clinically approved and investigational anticancer agents, functioning through various mechanisms of action. nih.gov

The cytotoxic potential of indazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. Research has shown that these compounds exhibit a broad spectrum of antiproliferative activity.

For instance, a series of synthesized indazole derivatives demonstrated significant inhibitory effects against several cancer cell lines, including A549 (lung cancer), 4T1 (breast cancer), and HepG2 (hepatocellular carcinoma). nih.gov One particular derivative, compound 2f , showed potent growth inhibitory activity with IC₅₀ values ranging from 0.23 to 1.15 μM across different cell lines. nih.govrsc.org In another study, various 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Compound 6o from this series was notably effective against the K562 cell line, with an IC₅₀ value of 5.15 µM, while showing greater selectivity compared to normal cells (HEK-293). nih.govresearchgate.net

Furthermore, novel indazol-pyrimidine-based derivatives have shown promising cytotoxic activity. Compounds 4f and 4i exhibited powerful suppression against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. nih.gov These compounds also demonstrated potent activity against A549 and Caco2 cell lines. nih.gov The introduction of a pyrimidine-5-carbonitrile moiety has also led to potent anticancer agents, with compound 11b showing IC₅₀ values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549). rsc.org

Table 1: Anticancer Activity of Selected Indazole Derivatives

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
Compound 2f4T1 (Breast)0.23 - 1.15 nih.govrsc.org
Compound 6oK562 (Leukemia)5.15 nih.govresearchgate.net
Compound 4fMCF-7 (Breast)1.629 nih.gov
Compound 4iMCF-7 (Breast)1.841 nih.gov
Compound 11bHepG-2 (Hepatocellular)3.04 rsc.org
Compound 11bA549 (Lung)2.4 rsc.org

The anticancer effects of indazole derivatives are often mediated by their ability to interfere with key cellular processes such as cell proliferation and survival. Two of the most significant mechanisms are kinase inhibition and the induction of apoptosis (programmed cell death).

Kinase Inhibition: Many indazole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival. nih.gov For example, drugs like Pazopanib and Axitinib, which contain an indazole scaffold, are multi-kinase inhibitors. nih.gov Specifically, pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), with compound 11b inhibiting both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. rsc.org

Apoptosis Induction: A primary mechanism for the anticancer activity of indazole derivatives is the induction of apoptosis. Compound 2f , for example, was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Similarly, compound 6o was found to induce apoptosis by potentially inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.govresearchgate.net Other studies have shown that indazole-based compounds can enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the MKK7-TIPRL interaction, leading to the activation of the JNK signaling pathway. nih.govresearchgate.net The activation of executioner enzymes like caspase-3 is a common downstream event, leading to the systematic dismantling of the cancer cell. nih.gov

Antimicrobial and Antitubercular Activities

In the face of growing antimicrobial resistance, the development of new therapeutic agents is critical. Indazole derivatives have emerged as a promising class of compounds with significant antimicrobial and antitubercular properties. nih.govwjpsonline.com

Derivatives have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. wjpsonline.com In one study, a series of isatin (B1672199) derivatives, which are based on the related indole (B1671886) core, showed that compounds 3a, 3c, 3e, and 3f possessed excellent activity against bacterial strains when compared to the standard drug ampicillin. wjpsonline.com Some of these compounds also displayed notable antifungal activity against pathogenic fungal strains. wjpsonline.com

The antitubercular potential of these compounds is particularly noteworthy. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates novel chemical scaffolds for drug development. researchgate.netresearchgate.net Indazole and related heterocyclic derivatives have been evaluated for their activity against the M. tuberculosis H37Rv strain. wjpsonline.comresearchgate.net For example, certain potent antimicrobial derivatives were tested for antitubercular activity, with compound 3c showing the highest activity with 70% inhibition at a concentration of 6.25 µg/ml. wjpsonline.com In another study, 5-nitrofuran-triazole conjugates were synthesized and screened, with compound 8e showing promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/ml. nih.gov

Table 2: Antimicrobial and Antitubercular Activity of Selected Heterocyclic Derivatives

CompoundTarget OrganismActivityReference
Compound 3c (Isatin Derivative)M. tuberculosis H37Rv70% Inhibition at 6.25 µg/ml wjpsonline.com
Compound 8e (Nitrofuran-Triazole)M. tuberculosis H37RvMIC: 0.25 µg/ml nih.gov
Compound 8e (Nitrofuran-Triazole)Bacillus subtilisMBC: 1.17 µg/ml nih.gov
Compound 8b (Nitrofuran-Triazole)MRSA (Anti-biofilm)IC₅₀: 0.8 µg/ml nih.gov

Anti-inflammatory Properties

Indazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The anti-inflammatory effect is often attributed to the inhibition of key mediators in the inflammatory cascade.

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in rats, a standard model for acute inflammation. researchgate.net The mechanism underlying this effect involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.net Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. researchgate.net For example, 5-aminoindazole (B92378) produced a maximum edema inhibition of 83.09% at a dose of 100 mg/kg. researchgate.net The related indole scaffold has also yielded derivatives with significant anti-inflammatory activity, comparable to the reference drug indomethacin. researchgate.net

Modulation of Neurological Receptors (e.g., Serotonin (B10506) Receptors)

The indazole scaffold is present in molecules that interact with the central nervous system, including receptors for key neurotransmitters like serotonin (5-HT). nih.gov Serotonin receptors, particularly the 5-HT₃ subtype, are involved in various physiological processes, including nociceptive (pain) processing. nih.gov

Research into multi-target ligands for psychiatric disorders has explored derivatives combining indazole and piperazine (B1678402) scaffolds. nih.gov These compounds have been evaluated for their affinity and activity at dopamine (B1211576) (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. One study identified several compounds with high affinity for these receptors, indicating their potential for development as treatments for conditions like schizophrenia. nih.gov For instance, compound 1 showed high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov The modulation of these receptors by indazole-based compounds highlights their potential utility in treating a range of neurological and psychiatric conditions.

Other Emerging Biological Activities

The structural versatility of the indazole ring has led to the discovery of a broad range of other biological activities beyond the primary areas discussed. The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets.

Various substituted indazole derivatives have been reported to exhibit a wide spectrum of pharmacological actions, including:

Antiviral activity , including against HIV. nih.govresearchgate.net

Antidiabetic properties . nih.gov

Antioxidant effects , which are often linked to anti-inflammatory mechanisms. researchgate.net

Inhibition of various enzymes , such as nitric oxide synthase isoforms and poly(ADP-ribose)polymerase (PARP), which have implications in both inflammatory diseases and cancer. nih.govnih.gov

These emerging activities underscore the vast therapeutic potential of the indazole framework and suggest that derivatives of 5-iodo-1H-indazole-3-carbonitrile could be explored for a wide range of medical applications. rsc.orgwjpsonline.comresearchgate.net

Structure Activity Relationship Sar Investigations of 5 Iodo 1h Indazole 3 Carbonitrile Derivatives

Influence of the Iodo Substituent at Position 5 on Biological Activity

The presence and nature of substituents on the benzene (B151609) ring of the indazole core significantly impact the biological activity of the resulting compounds. The 5-position, in particular, has been a key site for modification in the development of various inhibitors.

The introduction of a halogen atom, such as iodine, at the 5-position can have a profound effect on the molecule's properties. For instance, in the development of inhibitors for certain kinases, the presence of a halogen at this position is often explored. While direct SAR data for the 5-iodo substituent in 1H-indazole-3-carbonitrile is not extensively detailed in the provided results, broader principles of indazole SAR suggest its importance. For example, in a series of 1H-indazole-3-amine derivatives, replacing a 3-fluorophenyl group at the C-5 position with other substituents led to a decrease in inhibitory activity against the K562 cell line, highlighting the sensitivity of this position to substitution. mdpi.com

In a different context, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) serves as a key step in creating a variety of C-5 substituted indazoles for SAR studies. mdpi.com This indicates the strategic importance of introducing a halogen at the 5-position to serve as a handle for further diversification and optimization of biological activity. The use of 5-bromo or 5-nitroindazole (B105863) as precursors for creating 3-iodoindazoles further underscores the role of C-5 substitution in SAR studies aimed at developing potent enzyme inhibitors. chim.it

The following table provides examples of 5-substituted indazole derivatives and their reported biological activities.

Compound NameSubstituent at Position 5Biological Activity
5-Bromo-1H-indazol-3-amineBromoIntermediate for synthesis of antitumor agents. mdpi.com
5-NitroindazoleNitroPrecursor for Trk inhibitors. chim.it
5-MethoxyindazoleMethoxyPrecursor for VEGFR-2 inhibitors. chim.it

Significance of the Carbonitrile Group at Position 3 for Target Interaction

The substituent at the 3-position of the indazole ring plays a critical role in defining the molecule's interaction with its biological target. The carbonitrile group (-CN) is a key functional group in this position for many biologically active indazole derivatives.

The carbonitrile group is a strong electron-withdrawing group and can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to target proteins. For example, in a study on nitric oxide synthase (NOS) inhibitors, the substitution of a carbonitrile group at the 7-position of the indazole ring (1H-indazole-7-carbonitrile) resulted in a potent inhibitor, equipotent to the well-known 7-nitro-1H-indazole. nih.gov Further substitution at the 3-position of this molecule with a bromine atom enhanced the inhibitory effects tenfold. nih.gov This highlights the importance of the interplay between substituents at different positions.

While the provided information does not directly detail the significance of the 3-carbonitrile group in 5-iodo-1H-indazole, the general principles of SAR in indazole derivatives strongly suggest its importance. For instance, SAR studies on 3-substituted 1H-indazoles revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov Similarly, the development of potent calcium-release activated calcium (CRAC) channel blockers involved indazole-3-carboxamides, where the specific regiochemistry of the amide linker at the 3-position was critical for activity. nih.gov

The following table summarizes the importance of the C-3 substituent in various indazole derivatives.

Compound ClassSubstituent at Position 3Importance for Biological Activity
Indazole-3-carboxamidesCarboxamideCritical for CRAC channel inhibition. nih.gov
3-Substituted 1H-indazolesCarbohydrazideCrucial for IDO1 enzyme inhibition. nih.gov
3,7-Disubstituted indazolesBromoEnhanced NOS inhibitory activity when combined with a 7-carbonitrile group. nih.gov

Impact of N-Substitution Patterns on Pharmacological Efficacy

The nitrogen atoms of the indazole ring (N1 and N2) are key sites for substitution, and the resulting N-substitution pattern significantly influences the pharmacological properties of the derivatives. The indazole ring can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable. nih.gov Alkylation or arylation can occur at either nitrogen, leading to N1 or N2-substituted regioisomers, which often exhibit different biological activities.

The regioselectivity of N-alkylation is influenced by both the substituents on the indazole ring and the reaction conditions. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product, especially with electron-withdrawing groups at the 3-position. beilstein-journals.orgnih.gov In contrast, Mitsunobu conditions often lead to a preference for the N2-regioisomer. nih.gov

The nature of the substituent at the N1 or N2 position has a profound impact on efficacy. For example, in a series of pan-Trk inhibitors, varying the N1-substituent from a methoxypyridine to a piperidine (B6355638) group led to high cell permeability and significant potency. nih.gov Similarly, for certain kinase inhibitors, various substituents at the N-1 position of the indazole ring had a stronger effect on EZH1 potency than on EZH2 potency. nih.gov

The following table illustrates the effect of N-substitution on the regioselectivity of the reaction and the biological activity of the resulting compounds.

Indazole DerivativeN-Substitution ConditionResulting Regioisomer(s)Impact on Biological Activity
3-Carboxymethyl indazoleNaH in THF with alkyl bromide>99% N1-regioselectivity. beilstein-journals.orgNot specified
Indazole 9Mitsunobu conditionsN1:N2 ratio of 1:2.5. nih.govNot specified
3-Aryl-indazole derivativesN1-substitution with piperidineN1-substitutedHigh cell permeability and potency as pan-Trk inhibitors. nih.gov

Rational Design Principles Derived from SAR Studies

The collective knowledge gained from SAR studies provides a set of rational design principles for the development of new and more effective 5-iodo-1H-indazole-3-carbonitrile derivatives. These principles guide the selection and placement of substituents to optimize target affinity, selectivity, and pharmacokinetic properties.

Furthermore, N-substitution is a powerful tool for fine-tuning the pharmacological profile. The choice between N1 and N2 substitution can dramatically alter the biological activity, and therefore, regioselective synthesis is a critical aspect of the design process. The nature of the substituent on the nitrogen atom can influence properties such as solubility, cell permeability, and metabolic stability.

Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach that complements traditional SAR studies. nih.gov By understanding the binding pocket of the target, medicinal chemists can design molecules with substituents that make optimal contacts, leading to higher affinity and selectivity. For example, the design of potent ULK1 inhibitors was guided by the X-ray structure of the kinase, leading to a significant improvement in inhibitory activity. nih.gov

The following table outlines some of the key rational design principles derived from SAR studies of indazole derivatives.

Design PrincipleRationaleExample Application
Strategic C-3 functionalizationThe C-3 substituent often directly interacts with the target protein.Use of a carbohydrazide moiety at C-3 for potent IDO1 inhibition. nih.gov
Modulation via C-5 substitutionThe C-5 substituent can influence overall electronic properties and potency.Introduction of a halogen at C-5 as a handle for further optimization. mdpi.com
Regioselective N-substitutionN1 and N2 isomers often have different biological activities.Use of specific reaction conditions to favor the desired N-alkylated regioisomer. beilstein-journals.orgnih.gov
Structure-guided designUtilizes the 3D structure of the target to design molecules with optimal binding.Optimization of ULK1 inhibitors based on the enzyme's X-ray structure. nih.gov

Computational Chemistry and in Silico Methodologies Applied to 5 Iodo 1h Indazole 3 Carbonitrile Research

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including electronic and spectroscopic characteristics, with a favorable balance between accuracy and computational cost.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

While specific DFT calculations for 5-iodo-1H-indazole-3-carbonitrile are not extensively reported in the available literature, studies on structurally similar indazole derivatives provide valuable insights. For instance, DFT calculations on a series of 3-carboxamide indazole derivatives have been performed to determine their HOMO and LUMO energies and the corresponding energy gaps. These studies help in identifying which derivatives are better electron donors or acceptors, thereby predicting their relative reactivity. For example, in a study of various indazole derivatives, compounds with smaller HOMO-LUMO gaps were identified as being more reactive.

Table 1: Representative HOMO-LUMO Energy Data for Indazole Derivatives (Illustrative)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Indazole Derivative A -6.2 -1.5 4.7
Indazole Derivative B -5.8 -1.2 4.6

Note: This table is illustrative and based on typical values found for indazole derivatives in computational studies. The actual values for this compound would require specific DFT calculations.

For this compound, the presence of the electron-withdrawing nitrile group and the bulky, polarizable iodine atom at the 5-position would significantly influence the electron distribution and, consequently, the HOMO and LUMO energy levels. The nitrile group is expected to lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The iodine atom, with its potential for halogen bonding, could also modulate the electronic environment.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating these are potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom attached to the indole (B1671886) nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The iodine atom, due to the phenomenon of a "σ-hole," could present a region of positive electrostatic potential, making it a site for halogen bonding interactions, which are increasingly recognized for their importance in ligand-protein binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the prediction of binding modes and affinities of small molecules to biological targets.

Identification of Binding Sites and Modes

Molecular docking simulations of this compound with various protein targets could reveal the specific amino acid residues involved in the binding interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

Studies on related indazole derivatives have demonstrated their ability to bind to various protein kinases, which are important targets in cancer therapy. For example, docking studies of a compound with an indazole-6-carbonitrile core, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, showed that it could potentially inhibit Cancer Osaka Thyroid (COT) kinase by forming hydrogen bonds and hydrophobic interactions within the active site of the enzyme. alliedacademies.org It is plausible that this compound could exhibit similar binding modes with kinases or other enzymes, with the indazole ring acting as a scaffold and the iodo and carbonitrile groups forming specific interactions with the protein's active site. The iodine atom, in particular, could participate in halogen bonding with electron-donating residues like serine, threonine, or the backbone carbonyls of the protein.

Prediction of Binding Affinities

Molecular docking programs calculate a scoring function to estimate the binding affinity (typically represented as binding energy, in kcal/mol) between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

While specific binding affinity data for this compound is not available, docking studies on other indazole derivatives have shown a wide range of binding affinities depending on the specific protein target and the substituents on the indazole ring.

Table 2: Predicted Binding Affinities of Representative Indazole Derivatives with a Kinase Target (Illustrative)

Compound Binding Affinity (kcal/mol) Key Interacting Residues
Indazole Derivative D -8.5 H-bond with ASP, GLU; Halogen bond with SER
Indazole Derivative E -7.9 Hydrophobic interaction with LEU, VAL

Note: This table is for illustrative purposes and highlights the type of data obtained from molecular docking studies. The actual binding affinities for this compound would depend on the specific protein target.

ADMET Prediction and Pharmacokinetic Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. In silico ADMET models use a compound's structure to predict its pharmacokinetic and toxicological properties, helping to identify potential liabilities before significant resources are invested in its development.

For this compound, various ADMET parameters can be predicted using computational tools. These predictions are based on established quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted ADMET Properties for a Structurally Related Indazole-6-carbonitrile Derivative

Property Predicted Value/Classification Implication
Absorption
Human Intestinal Absorption (HIA) High Good potential for oral absorption
Caco-2 Permeability Moderate Reasonable intestinal permeability
Distribution
Blood-Brain Barrier (BBB) Penetration Low Less likely to cause central nervous system side effects
Metabolism
CYP2D6 Inhibitor Non-inhibitor Lower risk of drug-drug interactions
Toxicity
AMES Mutagenicity Non-mutagenic Low potential for carcinogenicity

Source: Adapted from in silico ADMET study of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile. alliedacademies.org

Based on the analysis of its structural features, this compound would be expected to have moderate lipophilicity due to the presence of the iodine atom, which could influence its absorption and distribution properties. The indazole ring is a common scaffold in many drugs and is generally considered to have acceptable metabolic stability. The nitrile group can sometimes be metabolized, but this is context-dependent. A full in silico ADMET profile would provide valuable predictions regarding its drug-likeness and potential for further development.

In Silico Screening and Virtual Library Design

In the realm of modern drug discovery and materials science, computational chemistry and in silico methodologies serve as powerful tools to accelerate the identification and optimization of lead compounds. For a molecule such as this compound, these techniques are instrumental in exploring its therapeutic potential by simulating its interactions with biological targets and designing novel derivatives with enhanced properties. This section delves into the application of in silico screening and the design of virtual libraries based on the this compound scaffold.

The process of in silico screening involves the use of computational algorithms to search large databases of chemical compounds, or virtual libraries, to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. This approach is significantly more time and cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov

One of the primary in silico techniques employed is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding affinity. For instance, in studies involving indazole derivatives, molecular docking has been successfully used to identify potential inhibitors for various protein targets. A notable example is the screening of novel 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org In such studies, a virtual library of compounds is docked into the active site of the target protein, and the resulting binding energies are used to rank the compounds.

The design of a virtual library is a critical step in this process. Starting with a core scaffold, such as this compound, a virtual library can be generated by systematically modifying its structure. Substitutions can be made at various positions on the indazole ring to explore the structure-activity relationship (SAR). For the this compound scaffold, the iodine atom at the 5-position presents a key site for modification through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of a diverse range of chemical moieties. The carbonitrile group at the 3-position can also be a point of chemical elaboration.

A hypothetical virtual library design for this compound could involve the following modifications:

Substitution at the 5-position: Replacing the iodo group with various aryl, heteroaryl, or alkyl groups to probe the binding pocket of a target protein.

Modification of the 3-carbonitrile: Hydrolysis to a carboxylic acid or amide, or conversion to a tetrazole ring, to introduce different hydrogen bonding capabilities.

Substitution on the indazole nitrogen (N1): Alkylation or arylation to explore additional interaction points.

Once a virtual library is designed, each compound is subjected to in silico screening. The results of such a screening can be tabulated to compare the predicted binding affinities of the designed derivatives. For example, a study on indazole derivatives targeting the ULK1 protein, a key regulator of autophagy, demonstrated how systematic modifications to the indazole core led to the identification of more potent inhibitors. nih.gov While that study started with a 5-aminoindazole (B92378), the principles of structure-guided design are directly applicable.

The following interactive table illustrates the type of data generated from a molecular docking study on a virtual library of 5-substituted-1H-indazole-3-carbonitrile derivatives against a hypothetical protein target. The binding energy values are for illustrative purposes to demonstrate the outcome of such a computational experiment.

Compound ID Substitution at 5-position Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Parent -I-7.2Tyr23, Leu54
VL-001 -Phenyl-8.5Tyr23, Leu54, Phe87
VL-002 -4-Fluorophenyl-8.8Tyr23, Leu54, Phe87, Ser20 (H-bond)
VL-003 -Pyridin-4-yl-9.1Tyr23, Leu54, Phe87, Asp52 (H-bond)
VL-004 -Thiophen-2-yl-8.3Tyr23, Leu54, Trp84
VL-005 -Cyclohexyl-7.5Tyr23, Leu54

From such a screening, promising candidates like VL-003, with a predicted binding energy of -9.1 kcal/mol, could be prioritized for chemical synthesis and subsequent biological evaluation. The predicted interactions, such as the hydrogen bond with Asp52, provide a rationale for the enhanced affinity and guide further optimization efforts.

In another example of applying in silico methods to the indazole scaffold, a study on 3-carboxamide indazole derivatives identified compounds with high binding energy against a renal cancer-related protein. nih.govrsc.org The top-performing derivatives in that study, 8v, 8w, and 8y, demonstrated the power of computational screening to pinpoint promising candidates from a larger set of synthesized compounds. nih.govrsc.org The table below summarizes the findings from that research, showcasing how different substituents on the amide nitrogen influence the binding affinity.

Compound Binding Energy (kcal/mol)
8v -9.23
8w -9.18
8y -9.04

Data from a study on 3-carboxamide indazole derivatives targeting a renal cancer-related protein. nih.govrsc.org

Advanced Analytical Techniques for Characterization of 5 Iodo 1h Indazole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.

¹H NMR Spectroscopy provides detailed information about the number and environment of hydrogen atoms. For the indazole core, distinct signals are expected for the N-H proton and the aromatic protons on the bicyclic ring. The N-H proton of indazoles typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), as seen in the analog 5-iodo-3-phenyl-1H-indazole, where it is observed at 12.74 ppm rsc.org. The aromatic protons will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The iodine atom at the C5 position influences the chemical shifts of neighboring protons, typically causing a downfield shift.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The carbonitrile carbon (C≡N) is expected to appear in the 115-120 ppm range. The carbon atom bearing the iodine (C5) would be found at a low field, typically around 85-90 ppm, due to the heavy atom effect rsc.org. The other aromatic carbons of the indazole ring will appear in the typical aromatic region (110-150 ppm).

Detailed NMR data for the related compound 5-iodo-3-phenyl-1H-indazole provides a valuable reference for the expected spectral features.

Table 1: ¹H and ¹³C NMR Data for 5-Iodo-3-phenyl-1H-indazole

Analysis Nucleus Chemical Shift (δ, ppm) Description
¹H NMR N-H 12.74 broad singlet
Aromatic H 8.30 singlet
Aromatic H 7.92-7.91 multiplet
Aromatic H 7.53-7.48 multiplet
Aromatic H 6.70 doublet, J = 8.3 Hz
¹³C NMR Aromatic C 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22
C-I 84.70

Source: The Royal Society of Chemistry rsc.org

Similarly, the data for 5-iodo-1H-indole-3-carbonitrile, which shares the same 5-iodo and 3-carbonitrile substitution pattern, offers insight into the expected shifts for these functional groups.

Table 2: ¹H and ¹³C NMR Data for 5-Iodo-1H-indole-3-carbonitrile

Analysis Nucleus Chemical Shift (δ, ppm) Description
¹H NMR N-H 12.35 singlet
Aromatic H 8.25 singlet
Aromatic H 7.95 doublet, J = 1.3 Hz
Aromatic H 7.55 doublet of doublets, J = 8.6, 1.6 Hz
Aromatic H 7.40 doublet, J = 8.6 Hz
¹³C NMR Aromatic C 135.5, 134.5, 131.7, 129.2, 126.8, 115.4
C≡N 115.8
C-I 86.0
C3 83.7

Source: The Royal Society of Chemistry rsc.org

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. For 5-iodo-1H-indazole-3-carbonitrile, key absorption bands would be expected for the nitrile, N-H, and aromatic C-H bonds.

C≡N Stretch: The carbonitrile group will exhibit a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. For the analog 5-iodo-1H-indole-3-carbonitrile, this peak is observed at 2218 cm⁻¹ rsc.org.

N-H Stretch: The N-H bond of the indazole ring will show a moderate to strong, somewhat broad peak between 3200 and 3500 cm⁻¹.

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands above 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the aromatic ring carbons are found in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch appears in the far-infrared region, typically between 500 and 600 cm⁻¹, and may not be observed on all standard spectrophotometers.

Table 3: Characteristic IR Absorption Frequencies for Related Compounds

Compound Functional Group Absorption (cm⁻¹)
5-iodo-1H-indole-3-carbonitrile N-H 3276
C≡N 2218
C=C (aromatic) 1508, 1418
5-Iodo-3-phenyl-1H-indazole C=C (aromatic) 1476

Source: The Royal Society of Chemistry rsc.orgrsc.org

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π systems, such as the indazole ring, absorb light in the UV or visible region, promoting electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). The indazole ring system is a chromophore that is expected to exhibit π→π* transitions. The presence of the nitrile group and the iodine atom can also influence the absorption maxima (λmax) and molar absorptivity. As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) masterorganicchemistry.comlibretexts.orglibretexts.org. The specific λmax for this compound would need to be determined experimentally, but it is predicted to absorb in the UV region, likely between 200-400 nm.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₈H₄IN₃). The calculated exact mass can be compared to the experimentally determined mass to a high degree of precision (typically within 5 ppm). For instance, the related compound 5-iodo-1H-indole-3-carbonitrile (C₉H₅IN₂) was analyzed as its sodium adduct [M+Na]⁺, with a calculated mass of 268.9570 and a found mass of 268.9574, confirming its formula rsc.org. Similarly, 5-iodo-3-phenyl-1H-indazole (C₁₃H₉IN₂) was analyzed as its protonated form [M+H]⁺, with a calculated mass of 320.9883 and a found mass of 320.9886 rsc.org.

Fragmentation Analysis provides clues to the molecule's structure. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways could include:

Loss of the iodine radical (•I).

Loss of a neutral molecule of hydrogen cyanide (HCN) from the nitrile group and ring.

Cleavage of the pyrazole (B372694) ring, leading to the loss of N₂.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: HRMS Data for Related Indazole and Indole (B1671886) Derivatives

Compound Formula Ion Calculated m/z Found m/z
5-iodo-1H-indole-3-carbonitrile C₉H₅IN₂ [M+Na]⁺ 268.9570 268.9574
5-Iodo-3-phenyl-1H-indazole C₁₃H₉IN₂ [M+H]⁺ 320.9883 320.9886

Source: The Royal Society of Chemistry rsc.orgrsc.org

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica gel), and a mobile phase (solvent) is allowed to move up the plate. The compound travels up the plate at a specific rate depending on its affinity for the stationary and mobile phases, resulting in a characteristic retention factor (Rf) value. For the purification of the related 5-iodo-1H-indole-3-carbonitrile, a mobile phase of ethyl acetate/petroleum ether (1:2) on a silica gel plate gave an Rf value of 0.30 rsc.org. The presence of a single spot under various solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, separating the components of the sample. A detector at the end of the column measures the amount of each component as it elutes. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Validated HPLC methods are crucial for accurately determining the purity of chemical compounds nih.gov. For indazole derivatives, a common method is reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

Future Perspectives and Translational Potential of 5 Iodo 1h Indazole 3 Carbonitrile in Chemical Biology and Drug Development

Development of Next-Generation Indazole-Based Therapeutics

The indazole scaffold is at the core of several approved and clinical-stage drugs, particularly in the realm of oncology. Marketed kinase inhibitors like Pazopanib and Niraparib validate the importance of this chemical motif in modern medicine. nih.gov The future development of next-generation therapeutics hinges on the ability to systematically and efficiently modify core structures to enhance potency, improve selectivity, and overcome drug resistance. 5-Iodo-1H-indazole-3-carbonitrile is exceptionally well-suited for this purpose due to its distinct chemical functionalities.

The true synthetic power of this compound lies in its two reactive sites:

The Iodo Group at C-5: The iodine atom on the benzene (B151609) ring portion of the indazole is a key handle for introducing molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups at this position. Research has shown that substitution at the C-5 position is a critical strategy for discovering highly active and selective kinase inhibitors. nih.gov

The Nitrile Group at C-3: The carbonitrile group is a versatile functional group that serves as a precursor to several other important moieties in drug design. It can be readily converted into:

Carboxamides: Hydrolysis of the nitrile can yield a primary amide, which can be further N-substituted. The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of novel targets like p21-activated kinase 1 (PAK1). nih.gov

Amines: Reduction of the nitrile provides a primary amine, and the 1H-indazole-3-amine structure is known to be an effective "hinge-binding" fragment that anchors the molecule into the ATP-binding pocket of many kinases. nih.gov

Other Heterocycles: The nitrile group can also participate in cyclization reactions to form other ring systems, further expanding the accessible chemical space.

This dual functionality allows chemists to independently or sequentially modify both ends of the molecule, providing fine control over the compound's final structure and properties. This makes this compound a superior starting material for building libraries of next-generation drug candidates aimed at a variety of biological targets.

Exploration of Novel Biological Targets and Disease Indications

While indazole derivatives have a proven track record as kinase inhibitors, the versatility of the this compound scaffold opens the door to exploring a much wider range of biological targets and, consequently, new disease indications. By generating diverse libraries from this single precursor, researchers can screen for activity against both established and novel targets.

Established targets for indazole-based drugs include key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR). nih.gov However, recent research has highlighted the potential of indazoles to inhibit other, less conventional targets. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in tumor cell migration and invasion. nih.gov This finding suggests that derivatives of this compound could be developed into anti-metastatic agents.

Beyond oncology, the structural features of indazoles lend themselves to targeting other protein classes and disease areas. The scaffold has been investigated for anti-inflammatory, antibacterial, and antifungal activities. The development of new anticandidal agents, for example, is a priority due to rising resistance to current therapies. The systematic modification of the indazole core, enabled by precursors like this compound, represents a promising strategy for discovering compounds with novel mechanisms of action against such infectious diseases.

Table 1: Selected Indazole Derivatives and Their Biological Targets

Compound/Derivative Class Biological Target(s) Potential Disease Indication(s) Citation(s)
Pazopanib VEGFR, PDGFR, c-Kit Renal Cell Carcinoma, Soft Tissue Sarcoma nih.gov
Niraparib PARP-1, PARP-2 Ovarian Cancer, Prostate Cancer nih.gov
Entrectinib TRK A/B/C, ROS1, ALK Solid Tumors with NTRK fusion, NSCLC nih.gov
1H-indazole-3-carboxamide derivatives PAK1 Cancer (Metastasis) nih.gov
1H-indazol-3-amine derivatives Bcr-Abl Chronic Myeloid Leukemia nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The full potential of a versatile chemical scaffold like this compound can be unlocked when integrated with modern drug discovery platforms. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that accelerate the identification of new bioactive compounds.

Combinatorial Chemistry: this compound is an ideal starting point for combinatorial library synthesis. Using automated or parallel synthesis techniques, a large matrix of compounds can be rapidly generated. For example:

Start with the core scaffold: this compound.

In one dimension of the matrix, perform Suzuki coupling reactions with a diverse set of 100 different boronic acids at the C-5 position.

In the second dimension, take each of these 100 intermediates and subject them to 10 different reaction conditions to modify the C-3 nitrile (e.g., hydrolysis to amide, reduction to amine, etc.).

This two-step process would yield a library of 1,000 unique, structurally related compounds.

High-Throughput Screening (HTS): This newly created library can then be subjected to HTS, where thousands of compounds are rapidly tested for their ability to modulate the activity of a specific biological target or a panel of targets (e.g., a kinase panel). This allows for the rapid identification of "hits"—compounds that show promising activity. These hits can then be selected for further study and optimization, dramatically accelerating the early phase of drug discovery from years to months.

Challenges and Opportunities in the Field

The use of this compound as a strategic building block presents both significant opportunities and notable challenges.

Opportunities:

Addressing Unmet Needs: The primary opportunity is the potential to generate novel chemical entities to tackle diseases with high unmet medical needs, particularly in oncology and infectious diseases. nih.gov

Overcoming Drug Resistance: The ability to systematically create many diverse derivatives provides a powerful tool for discovering compounds with novel mechanisms of action or binding modes that can overcome existing drug resistance. nih.gov

Fine-Tuning Properties: The dual-handle nature of the scaffold allows for multi-parameter optimization. While one part of the molecule is modified to enhance potency, the other can be altered to improve pharmacokinetic properties like solubility, metabolic stability, and cell permeability.

Access to Novel Targets: The scaffold's versatility enables the exploration of new or previously "undruggable" targets, expanding the therapeutic landscape.

Challenges:

Synthetic Complexity: While versatile, the multi-step synthesis required to create final compounds can be complex and may require significant optimization for each new building block introduced.

Achieving Selectivity: A persistent challenge in drug development, especially for kinase inhibitors, is achieving high selectivity for the desired target over closely related proteins. Poor selectivity can lead to off-target effects and toxicity. Extensive structure-activity relationship (SAR) studies are required to build selectivity into the molecule.

Lead Optimization: HTS can efficiently identify initial hits, but the subsequent process of optimizing a hit into a clinical candidate with the right balance of potency, selectivity, and drug-like properties remains a complex, time-consuming, and resource-intensive endeavor.

Table 2: List of Mentioned Chemical Compounds

Compound Name
5-bromo-2-fluorobenzonitrile (B68940)
This compound
Entrectinib
Niraparib

Q & A

Q. What are the optimal synthetic routes for preparing 5-iodo-1H-indazole-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. For example, iodination of precursor indazole derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or acetonitrile. Key parameters include:

  • Temperature: Maintaining 0–5°C during iodination minimizes side reactions (e.g., diiodination).
  • Catalysts: Lewis acids like FeCl₃ may enhance regioselectivity.
  • Purification: Recrystallization from ethanol or methanol improves purity, as seen in analogous bromo-indazole synthesis .
    Yield optimization requires balancing stoichiometry and reaction time, with yields typically ranging from 50–75% for similar halogenated indazoles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR confirms the indazole scaffold (e.g., NH proton at δ 12–13 ppm) and iodine’s electronic effects on aromatic protons. ¹³C NMR identifies the nitrile carbon (~110–115 ppm) and iodine-induced deshielding .
  • IR: A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and isotopic pattern due to iodine (m/z 270–272 for C₈H₄IN₃) .
  • X-ray Diffraction: For structural confirmation, SHELX software (SHELXL/SHELXS) is widely used to refine crystallographic data, though iodine’s high electron density may complicate analysis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to oxidizers or heat sources.
  • Waste Disposal: Treat as hazardous waste; incineration with scrubbing is recommended for halogenated compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) can elucidate bond lengths and angles, particularly the C–I bond (expected ~2.10 Å) and planarity of the indazole ring. Challenges include:

  • Heavy Atom Effect: Iodine’s strong X-ray absorption requires longer exposure times or synchrotron sources.
  • Disorder Modeling: Thermal motion in the nitrile group may necessitate constrained refinement.
    Comparative studies with analogs (e.g., 5-bromo-1H-indazole-3-carbonitrile) reveal iodine’s steric and electronic impact on crystal packing .

Q. What strategies mitigate contradictions in reactivity data for iodine-substituted indazoles?

Methodological Answer:

  • Control Experiments: Replicate reactions under inert atmospheres (e.g., N₂) to rule out oxidative side reactions.
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine’s leaving-group ability varies with solvent polarity .
  • Kinetic Studies: Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., dehalogenated byproducts).
    Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) often stem from iodine’s propensity for oxidative addition in Pd-mediated reactions .

Q. How does the iodine substituent influence the compound’s bioactivity in kinase inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Iodine’s hydrophobic volume and hydrogen-bonding absence may enhance binding to ATP pockets in kinases like JAK2. Compare IC₅₀ values with chloro/bromo analogs.
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes) to evaluate iodine’s impact on cytochrome P450 interactions.
  • Crystallographic Docking: Use AutoDock Vina with PDB structures (e.g., 4YTL for JAK2) to model iodine’s van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-iodo-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-iodo-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.